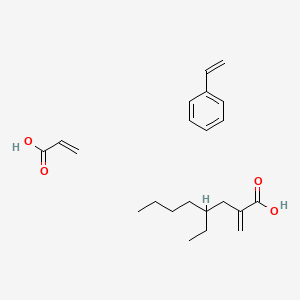
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene is a complex compound with the molecular formula C22H32O4 and a molecular weight of 360.48700 g/mol . It is a polymer formed from the combination of 4-ethyl-2-methylideneoctanoic acid, prop-2-enoic acid, and styrene. This compound is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
The synthesis of 4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene involves the polymerization of its constituent monomers. The reaction typically occurs under controlled conditions, including specific temperatures and pressures. Industrial production methods often involve the use of catalysts to facilitate the polymerization process .
Analyse Des Réactions Chimiques
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene can be compared with other similar compounds, such as:
Acrylonitrile,2-ethylhexyl acrylate,methacrylic acid,styrene polymer: This compound has a similar polymer structure but different monomer composition.
2-Propenoic acid,polymer with ethenylbenzene and 2-ethylhexyl 2-propenoate: Another similar polymer with different properties and applications.
The uniqueness of this compound lies in its specific combination of monomers, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
25085-19-2 |
|---|---|
Formule moléculaire |
C22H32O4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-2-8-6-4-3-5-7-8;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);2-7H,1H2;2H,1H2,(H,4,5) |
Clé InChI |
NZHBQEWIMRRYFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(=C)C(=O)O.C=CC1=CC=CC=C1.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


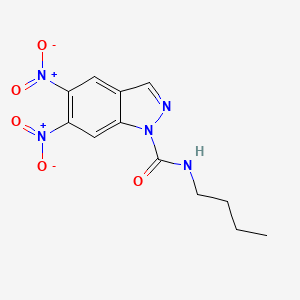

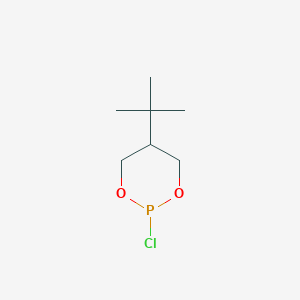
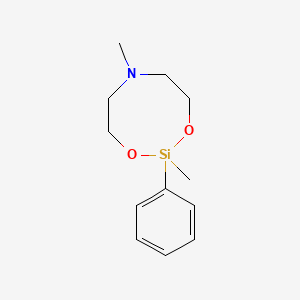
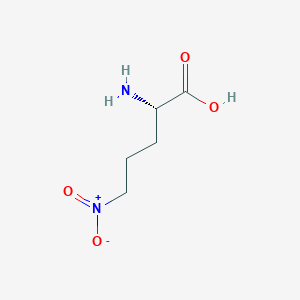
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

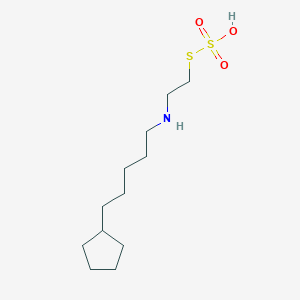
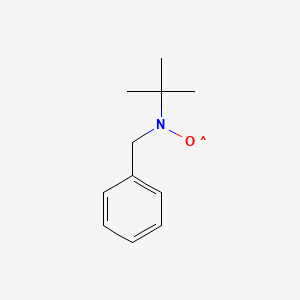
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

